(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol
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Overview
Description
(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-nitro-4H-chromen-2-ol under basic conditions to form the imine linkage. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, potentially altering the compound’s biological activity.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution can result in various derivatives with altered functional groups.
Scientific Research Applications
(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to elicit a therapeutic response. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4H-chromen-2-ol: A simpler chromene derivative with similar structural features but lacking the imine and nitro groups.
4-methoxybenzaldehyde: A precursor in the synthesis of the compound, with similar aromatic properties.
3-nitro-4H-chromen-2-ol: Another chromene derivative with a nitro group but without the imine linkage.
Uniqueness
(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the imine, nitro, and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from simpler chromene derivatives.
Properties
CAS No. |
88353-25-7 |
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Molecular Formula |
C16H12N2O5 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C16H12N2O5/c1-22-11-8-6-10(7-9-11)17-14-12-4-2-3-5-13(12)23-16(19)15(14)18(20)21/h2-9,17H,1H3 |
InChI Key |
NXXISVHVJNIANI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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